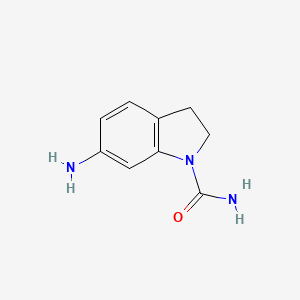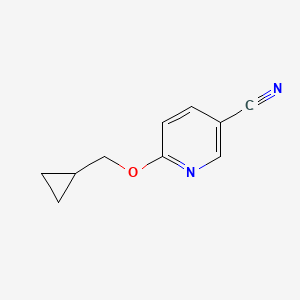![molecular formula C12H14N4O B1517616 N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 105602-27-5](/img/structure/B1517616.png)
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)acetamide”, also known as “4-Aminoacetanilide”, is a chemical compound which is an amino derivative of acetanilide . It’s used as an intermediate in the production of some dyes and for the synthesis of beta-lactams .
Synthesis Analysis
There are several methods available for the synthesis of 4-Aminoacetanilide. One method involves the conversion of 4-phenylenediamine to 4-aminoacetanilide by Bacillus cereus . Another method involves the reduction of 4-nitroacetanilide by a hydrogenation catalyst . A green synthesis method is also available, which involves reducing p-nitroacetanilide using Zn/NH4Cl in water .
Molecular Structure Analysis
The molecular formula of “N-(4-Aminophenyl)acetamide” is C8H10N2O . The molecular weight is 150.1778 .
Physical And Chemical Properties Analysis
“N-(4-Aminophenyl)acetamide” is a solid at room temperature . The molecular weight is 150.1778 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These compounds have shown significant antioxidant activity, as demonstrated through various assays such as DPPH, ABTS, and FRAP. The solid-state structure and supramolecular architecture of these complexes were established through spectroscopic studies and X-ray crystallography, revealing intricate hydrogen bonding interactions (Chkirate et al., 2019).
Antimicrobial and Antibacterial Applications : Research on pyrazole-acetamide coordination complexes has also highlighted their potential in combating microbial infections. Studies have shown that these complexes exhibit outstanding antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens, with some compounds achieving minimum inhibitory concentrations as low as 5 μg mL−1 (Chkirate et al., 2022).
Pharmacological Potential
Antitumor and Antimicrobial Agents : Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing pyrazole moieties have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds have shown more effectiveness than standard drugs in preclinical models, indicating their potential as new therapeutic agents (Alqasoumi et al., 2009).
Anti-inflammatory Activity : Pyrazole-acetamide derivatives have been explored for their anti-inflammatory properties. Synthesis of novel compounds in this category has led to the identification of molecules with significant anti-inflammatory activity, potentially offering new pathways for treating inflammatory conditions (Sunder & Maleraju, 2013).
Chemical Properties and Applications
Chemoselective Acetylation : The use of pyrazole-acetamide derivatives in chemoselective acetylation processes for synthesizing intermediates for antimalarial drugs showcases their utility in chemical synthesis. These processes emphasize the role of such compounds in facilitating specific chemical transformations, contributing to the development of new drugs (Magadum & Yadav, 2018).
Computational and Pharmacological Evaluations : Pyrazole and oxadiazole derivatives have been computationally and pharmacologically assessed for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies provide insights into the molecular mechanisms of action and potential therapeutic applications of these compounds (Faheem, 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-aminophenyl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJKFLYRRZCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
CAS RN |
105602-27-5 | |
| Record name | N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





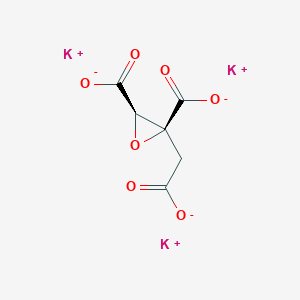
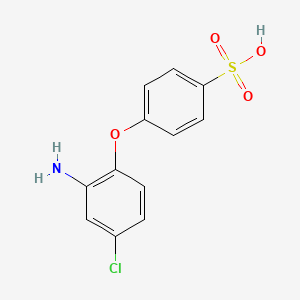
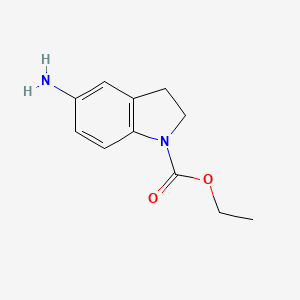
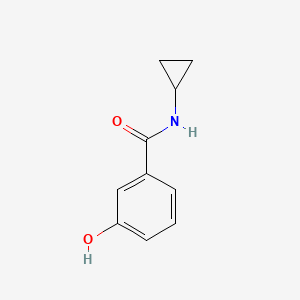

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
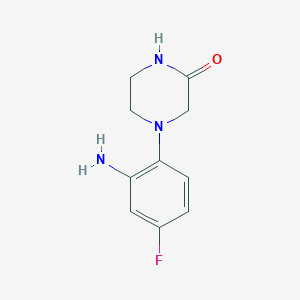
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

